![molecular formula C5H6N2O3 B028039 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid CAS No. 101184-09-2](/img/structure/B28039.png)
5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
Overview
Description
“5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest due to their broad range of chemical and biological properties . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .
Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The presence of a positive charge on either of two nitrogen atom shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid” are not available in the retrieved papers.
Scientific Research Applications
Therapeutic Potential
Imidazole-containing compounds, such as “5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid”, have a broad range of chemical and biological properties . They are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Antioxidant Potential
Some derivatives of imidazole have shown good scavenging potential, comparable to ascorbic acid . This suggests that “5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid” could potentially be used in the development of antioxidant therapies.
Synthesis of Functional Molecules
Imidazole heterocycles are key components to functional molecules that are used in a variety of everyday applications . The regiocontrolled synthesis of substituted imidazoles has seen recent advances .
Reactant in Enantioselective Strategy
“2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid” is used as a reactant in the enantioselective strategy to the spirocyclic core of palau’amine and related bisguanidine marine alkaloids .
Blood Coagulation
Imidazole-containing compounds affect the coagulation of blood by preventing the aggregation of blood platelets . This suggests a potential application in the treatment of thrombotic conditions.
Future Directions
The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, future research may focus on developing new synthesis methods and exploring further applications of imidazole derivatives.
properties
IUPAC Name |
5-methyl-2-oxo-1,3-dihydroimidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-2-3(4(8)9)7-5(10)6-2/h1H3,(H,8,9)(H2,6,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAYTADLKKKKRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543832 | |
Record name | 5-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |
CAS RN |
101184-09-2 | |
Record name | 2,3-Dihydro-5-methyl-2-oxo-1H-imidazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101184-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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